N-(2-ethoxypyridin-3-yl)-3-iodobenzamide
Description
N-(2-ethoxypyridin-3-yl)-3-iodobenzamide is a benzamide derivative characterized by a 3-iodobenzoic acid core linked to a 2-ethoxypyridin-3-amine moiety. This compound is part of a broader class of iodinated benzamides, which are frequently explored for their pharmacological and biochemical properties, including kinase inhibition, DNA-targeted therapies, and opioid receptor modulation . The ethoxy group on the pyridine ring likely enhances solubility and modulates electronic effects, influencing binding interactions with biological targets.
Properties
IUPAC Name |
N-(2-ethoxypyridin-3-yl)-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O2/c1-2-19-14-12(7-4-8-16-14)17-13(18)10-5-3-6-11(15)9-10/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZQHTVQQFINDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Analogs of 3-Iodobenzamide Derivatives
Key Structural Differences and Implications
Substituent Effects on Target Selectivity :
- The 2-ethoxypyridin-3-yl group in the target compound introduces steric and electronic effects distinct from other analogs. For example:
- MP1202 ’s bicyclic opioid-targeted structure enables high δ-opioid receptor affinity, whereas the acridine-linked A3 compound prioritizes DNA intercalation due to its planar aromatic system .
- The 4-ethylpiperazine group in kinase inhibitors (e.g., compound 22 in ) enhances solubility and interactions with kinase ATP pockets .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling 3-iodobenzoic acid with 2-ethoxypyridin-3-amine using reagents like HATU/DIPEA (as in ) or EDCI (as in ).
- Yield Variations : Demethylation reactions (e.g., BBr3 in MP1202 synthesis) achieve high purity but require stringent conditions , while EDCI-mediated couplings (e.g., ) may yield <40% due to competing side reactions.
Table 2: Pharmacological and Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
